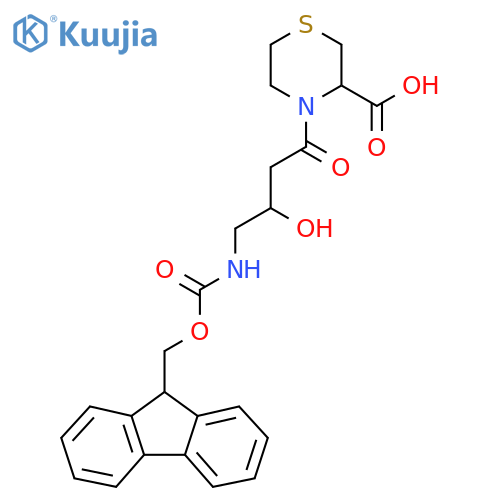Cas no 2171784-46-4 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid)

2171784-46-4 structure
商品名:4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid
- 2171784-46-4
- EN300-1535720
- 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]thiomorpholine-3-carboxylic acid
-
- インチ: 1S/C24H26N2O6S/c27-15(11-22(28)26-9-10-33-14-21(26)23(29)30)12-25-24(31)32-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21,27H,9-14H2,(H,25,31)(H,29,30)
- InChIKey: FCTDNLQYUKWRFV-UHFFFAOYSA-N
- ほほえんだ: S1CCN(C(CC(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)O)=O)C(C(=O)O)C1
計算された属性
- せいみつぶんしりょう: 470.15115773g/mol
- どういたいしつりょう: 470.15115773g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 699
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 142Ų
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1535720-0.05g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]thiomorpholine-3-carboxylic acid |
2171784-46-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1535720-1.0g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]thiomorpholine-3-carboxylic acid |
2171784-46-4 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1535720-5.0g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]thiomorpholine-3-carboxylic acid |
2171784-46-4 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1535720-2.5g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]thiomorpholine-3-carboxylic acid |
2171784-46-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1535720-250mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]thiomorpholine-3-carboxylic acid |
2171784-46-4 | 250mg |
$3099.0 | 2023-09-26 | ||
| Enamine | EN300-1535720-1000mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]thiomorpholine-3-carboxylic acid |
2171784-46-4 | 1000mg |
$3368.0 | 2023-09-26 | ||
| Enamine | EN300-1535720-10.0g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]thiomorpholine-3-carboxylic acid |
2171784-46-4 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1535720-0.1g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]thiomorpholine-3-carboxylic acid |
2171784-46-4 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1535720-0.25g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]thiomorpholine-3-carboxylic acid |
2171784-46-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1535720-500mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]thiomorpholine-3-carboxylic acid |
2171784-46-4 | 500mg |
$3233.0 | 2023-09-26 |
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
2171784-46-4 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid) 関連製品
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬